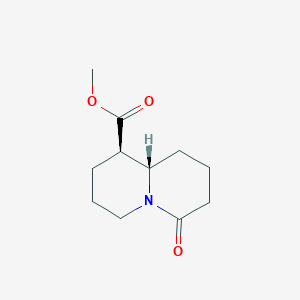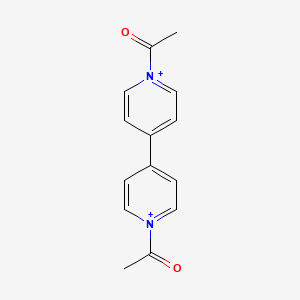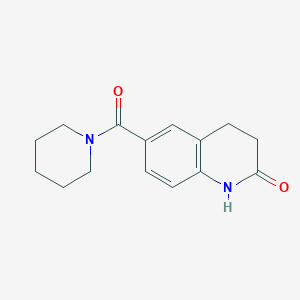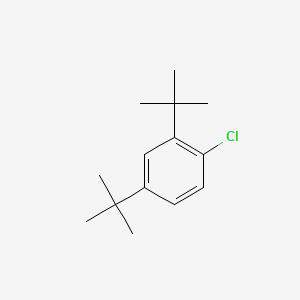
2,4-Di-t-butylchlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-t-butylchlorobenzene is an organic compound with the molecular formula C14H21Cl It is a derivative of chlorobenzene, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-t-butylchlorobenzene typically involves the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to prevent side reactions.
- The product, this compound, is then purified through distillation or recrystallization.
Chlorobenzene: is mixed with .
Aluminum chloride: is added as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
2,4-Di-t-butylchlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The tert-butyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced under specific conditions to remove the chlorine atom or modify the tert-butyl groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: 2,4-Di-t-butylphenol, 2,4-Di-t-butylaniline.
Oxidation: 2,4-Di-t-butylbenzyl alcohol, 2,4-Di-t-butylbenzaldehyde.
Reduction: 2,4-Di-t-butylbenzene.
科学的研究の応用
2,4-Di-t-butylchlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2,4-Di-t-butylchlorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
2,4-Di-t-butylphenol: Similar structure but with a hydroxyl group instead of chlorine.
2,4-Di-t-butylaniline: Similar structure but with an amino group instead of chlorine.
2,4-Di-t-butylbenzene: Similar structure but without the chlorine atom.
Uniqueness
2,4-Di-t-butylchlorobenzene is unique due to the presence of both tert-butyl groups and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
80438-65-9 |
|---|---|
分子式 |
C14H21Cl |
分子量 |
224.77 g/mol |
IUPAC名 |
2,4-ditert-butyl-1-chlorobenzene |
InChI |
InChI=1S/C14H21Cl/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3 |
InChIキー |
ADQRIEIXADCLKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
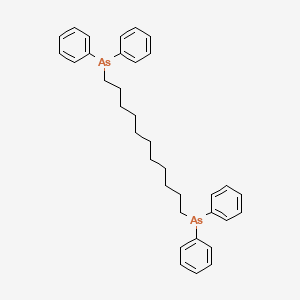
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
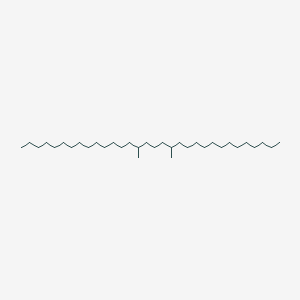

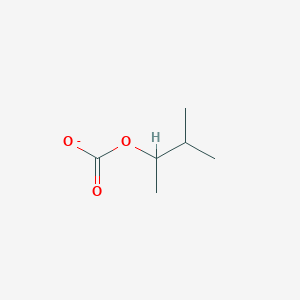
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
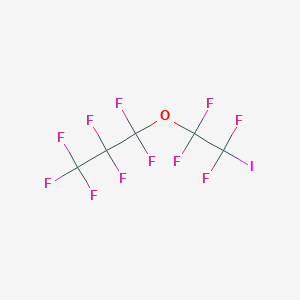

![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)

